2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Scientific Research Applications
2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid are currently unknown
Mode of Action
It’s possible that the compound interacts with its targets through a mechanism similar to other thiazole derivatives . Thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Biochemical Pathways
Thiazole derivatives are known to interact with multiple biochemical pathways, leading to a variety of downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxyethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole-5-carboxylic acid: Similar structure but lacks the methoxyethyl group.
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
2-(1-Methoxyethyl)-1,3-oxazole-5-carboxylic acid: Similar structure with an oxazole ring instead of a thiazole ring.
Uniqueness
2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the methoxyethyl group and the thiazole ring, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(1-methoxyethyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4(11-2)6-8-3-5(12-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGPYPCNQMMCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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